molecular formula C12H17N3O B1323249 N-(3-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-98-1

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B1323249
CAS No.: 110105-98-1
M. Wt: 219.28 g/mol
InChI Key: KALKIJXYAIIASF-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine-4-carboxamide core, which is a recognized scaffold for designing biologically active molecules and enzyme inhibitors . For instance, the piperidine-4-carboxamide structure has been identified as a novel scaffold for developing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme target in Alzheimer's disease research . Furthermore, closely related structural analogues, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have demonstrated significant anti-angiogenic properties in biological models and the ability to interact with and cleave DNA, highlighting the potential of this chemotype in oncology and biochemistry research . Researchers may utilize this compound as a building block or reference standard in the synthesis and evaluation of new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALKIJXYAIIASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635045
Record name N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-98-1
Record name N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 3-methylpyridine with piperidine-4-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogs

Below is a comparative analysis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide and its analogs, focusing on substituent variations, synthesis yields, and biological activities.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Biological Activity Yield/Purity Reference ID
N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide 6-Methylpyridin-2-yl substituent C₁₂H₁₇N₃O Not explicitly stated N/A (CAS: 110105-99-2)
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) Pyrimidine-amino-phenyl group, 4-methyl substituent C₂₂H₂₄N₆O Anti-angiogenic 389.2 (MS), 67.96% C
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) Indole-2-carbonyl, pyridin-4-yl-ethyl group C₃₀H₂₈ClN₅O₂ Antiviral (alphavirus) 80% yield
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) Benzo[d]thiazolyl, 3-fluorophenylsulfonyl C₂₆H₂₁FN₄O₃S₂ Multitarget pain inhibitors 47–72% yield
N-Pyridazin-3-yl-4-[[3-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenyl]methylene]piperidine-1-carboxamide Pyridazinyl, trifluoromethylpyridyloxy-benzylidene C₂₅H₂₁F₃N₄O₂ Not explicitly stated N/A

Physicochemical and Analytical Data

Table 2: Analytical Comparison
Compound Name MS (m/z) Elemental Analysis (C/H/N) HPLC Purity Reference ID
Compound 8 389.2 67.96% C, 6.17% H, 21.65% N >95%
Compound 27g 525.2 (M+H)⁺ N/A 98% (HPLC)
Compound 4–9 528.1 (HRMS) N/A >95%

Key Structural Insights

  • Pyridine Substituent Position : The 3-methylpyridin-2-yl group in the target compound may enhance solubility compared to 6-methyl derivatives (e.g., N-(6-methylpyridin-2-yl)piperidine-4-carboxamide ) due to reduced steric hindrance .
  • Anti-Angiogenic vs. Antiviral Activity: Pyrimidine-amino-phenyl substituents (Compound 8) favor anti-angiogenic activity, while indole-carbonyl groups (Compound 27g) optimize antiviral effects .
  • Impact of Sulfonyl Groups : Bulky sulfonyl groups (e.g., in 4–9 ) reduce synthesis yields but improve target selectivity in pain management .

Biological Activity

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, also known as its dihydrochloride salt form, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₁₂H₁₇N₃O
  • Molar Mass : 219.28 g/mol
  • Functional Groups : Contains a piperidine ring, a carboxamide group, and a 3-methylpyridine moiety.

This compound's structure suggests a high potential for interaction with various biological targets, particularly neurotransmitter receptors.

1. Serotonin Receptor Agonism

Research indicates that this compound dihydrochloride acts as a potential agonist for serotonin receptors , specifically the 5-HT1F subtype. This receptor is implicated in various conditions, including migraines and depression. The compound's ability to modulate serotonin pathways suggests it could be beneficial in treating these disorders.

2. Neurochemical Modulation

The compound has been studied for its effects on neuronal signaling and neurochemical pathways. It shows promise in influencing neuronal activity, which may lead to therapeutic effects in neuropsychiatric conditions. Interaction studies have focused on its binding affinity to serotonin receptors and other neurochemical targets, which are crucial for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals diverse biological activities. The table below summarizes key compounds related to this compound:

Compound NameStructure SimilarityBiological Activity
N-(4-pyridinyl)piperidine-4-carboxamideSimilar piperidine corePotential anti-inflammatory effects
N-(2-pyridinyl)piperidine-4-carboxamideDifferent pyridine substitutionAntidepressant activity
N-(3-fluoropyridin-2-yl)piperidineFluorinated variantEnhanced receptor selectivity

This comparison highlights the unique receptor interactions of this compound and its potential therapeutic applications.

Case Study: Analgesic Activity

A study compared the analgesic effects of N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (ibu-am5) with traditional NSAIDs like diclofenac. The results indicated that ibu-am5 exhibited significantly greater efficacy in models of visceral pain, suggesting that compounds with similar structures may enhance pain management strategies while reducing side effects associated with conventional analgesics .

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit varying degrees of biological activity against different targets. For example, modifications in substituents on the piperidine ring can significantly alter the potency and selectivity towards specific receptors or enzymes involved in pain pathways .

Q & A

Q. What are the standard synthetic routes for N-(3-methylpyridin-2-yl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the pyridine-2-yl precursor via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling can introduce the 3-methylpyridin-2-yl group .
  • Step 2 : Formation of the piperidine-4-carboxamide core. This may involve cyclization of a substituted piperidine intermediate or coupling with a carboxamide derivative.
  • Step 3 : Amide bond formation between the pyridine and piperidine moieties. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate carboxylic acids for amidation .
  • Optimization : Microwave-assisted synthesis can enhance reaction efficiency and yield for pyrimidine derivatives .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the amide bond, piperidine ring protons, and methylpyridin-2-yl substituents. For example, the methyl group on pyridine appears as a singlet in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 299.334 for C15H17N5O2) .
  • X-ray Crystallography : Resolves bond lengths and angles in the piperidine-carboxamide framework, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets or applications of this compound?

  • Methodological Answer : While direct data on the compound is limited, structurally analogous piperidine-carboxamides show:
  • Enzyme Inhibition : Interaction with enzymes like fatty acid amide hydrolase (FAAH) via competitive binding. For example, (R)- and (S)-isomers of similar compounds exhibit IC50 values in the micromolar range (e.g., 0.59–0.99 µM) .
  • Antiviral Activity : Derivatives interfere with viral RNA synthesis, as seen in studies on human coronaviruses .
  • Cancer Research : Piperidine scaffolds are explored for antiproliferative effects, particularly against leukemia cells .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Strategies include:
  • Linker Modification : Introducing hydrophilic groups (e.g., hydroxyl or amino) to the piperidine ring to improve solubility. For instance, replacing the 3-methyl group with a hydroxypropyl substituent enhances water solubility .
  • Prodrug Design : Masking the amide group with labile protecting groups (e.g., esters) to increase membrane permeability, followed by enzymatic cleavage in vivo.
  • Pharmacokinetic Profiling : Conducting ADMET (absorption, distribution, metabolism, excretion, toxicity) assays early in development to identify metabolic hotspots (e.g., cytochrome P450 interactions) .

Q. How can contradictions in biological activity data between structural analogs be resolved?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically vary substituents (e.g., pyridine vs. morpholine groups) and measure activity changes. For example, replacing the pyridin-2-yl group with a triazolo-pyridazine moiety alters bromodomain binding affinity .
  • Stereochemical Profiling : Separate (R)- and (S)-isomers via chiral chromatography and test individually. In FAAH inhibition studies, (S)-isomers of carboxamide derivatives often show higher potency than (R)-isomers .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic clashes. For instance, docking studies reveal how substituents occupy hydrophobic pockets in FAAH’s acyl-chain binding channel .

Q. What computational approaches predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to screen against targets (e.g., bromodomains or viral proteases). Focus on hydrogen bonding between the carboxamide group and catalytic residues .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis. For example, FEP can predict how methyl vs. chloro substituents affect binding to SARS-CoV-2 main protease .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. These correlate with membrane permeability and target affinity .

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